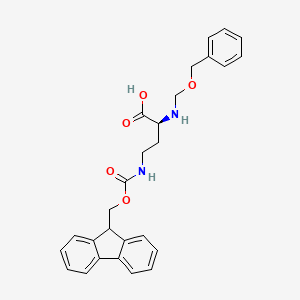

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in the synthesis of peptides. The Fmoc group helps in protecting the amino group during the synthesis process, ensuring that the desired reactions occur without unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Formation of the Intermediate: The protected amino acid is then reacted with benzyl chloroformate to introduce the benzyloxy group.

Final Coupling: The intermediate is coupled with the desired butanoic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to remove the protective groups, revealing the free amino groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Free amino acids or peptides with removed protective groups.

Substitution Products: Compounds with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid has several scientific research applications:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in studying protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid involves:

Protective Group Function: The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.

Molecular Targets: The compound targets specific amino acids or peptides, facilitating their synthesis.

Pathways Involved: The synthesis pathways involve nucleophilic substitution and coupling reactions, ensuring the formation of the desired peptide bonds.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((methoxy)methyl)amino)butanoic acid

- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((ethoxy)methyl)amino)butanoic acid

Uniqueness

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid is unique due to the presence of both the Fmoc and benzyloxy groups, which provide dual protection and functionality during peptide synthesis. This dual protection allows for more precise and controlled synthesis of complex peptides compared to similar compounds with only one protective group.

Actividad Biológica

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid), commonly referred to as Fluorenyl Amino Acid, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenyl moiety, which is known for its unique structural properties that can influence biological interactions. The general structure can be represented as follows:

This structure includes:

- A fluorenyl group which may enhance lipophilicity and membrane permeability.

- An amino acid backbone that allows for interactions with biological targets such as enzymes and receptors.

While specific mechanisms for this compound are not fully elucidated, compounds with similar structures often exhibit activities through:

- Enzyme inhibition , particularly in pathways related to cancer and inflammation.

- Receptor modulation , affecting neurotransmitter systems or inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of fluorenyl compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the fluorenyl structure can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aryl moiety significantly influences the potency of these compounds against microbial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Fluorenyl derivatives have been investigated for their potential as anticancer agents. Some studies report that these compounds can inhibit the proliferation of cancer cells through mechanisms involving topoisomerase inhibition, leading to DNA damage and apoptosis in cancerous cells .

Case Studies

- Inhibition of Enoyl-ACP Reductase : A study demonstrated that fluorenyl derivatives effectively inhibit the enzyme InhA, which is crucial for the survival of Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis .

- Fibrosis Inhibition : Another investigation focused on the inhibitory effects on liver fibrosis markers. Compounds structurally similar to Fluorenyl Amino Acid showed significant reductions in COL1A1 and α-SMA protein levels in activated hepatic stellate cells, indicating a potential therapeutic role in liver diseases .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

151132-82-0 |

|---|---|

Fórmula molecular |

C27H28N2O5 |

Peso molecular |

460.5 g/mol |

Nombre IUPAC |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid |

InChI |

InChI=1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31)/t25-/m0/s1 |

Clave InChI |

QVFSFTYVOHSJPU-VWLOTQADSA-N |

SMILES |

C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

SMILES isomérico |

C1=CC=C(C=C1)COCN[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Sinónimos |

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid; 151132-82-0; CTK8C4903; MolPort-027-834-921; ANW-73465; ZINC85210018; AKOS016007702; AK-61226; AJ-126390; KB-211498; TC-162210 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.